Low-Temperature ALD Deposition: GeTe Film Formation at 60°C Using (TMS)₂Te vs. Conventional Thermal Decomposition
Bis(trimethylsilyl)telluride enables conformal GeTe film deposition at 60°C when paired with trichlorogermane (HGeCl₃) in an ALD process [1]. In contrast, conventional tellurium precursors for chalcogenide ALD typically require substrate temperatures of 170°C to 210°C to achieve self-limiting growth [2]. The 110-150°C reduction in processing temperature is enabled by the labile Si-Te bonds in (TMS)₂Te, which undergo facile elimination with germanium halides.
| Evidence Dimension | Minimum ALD deposition temperature for GeTe or related chalcogenide films |
|---|---|
| Target Compound Data | 60°C (with HGeCl₃ co-reactant) |
| Comparator Or Baseline | 170-210°C (PbTe/PbSe ALD using (Me₃Si)₂Te and metal precursors) |
| Quantified Difference | Reduction of 110-150°C (≥65% lower temperature) |
| Conditions | Thermal ALD; (TMS)₂Te pulse followed by HGeCl₃ pulse at 60°C substrate temperature |
Why This Matters
Lower deposition temperature reduces thermal budget, enabling integration with temperature-sensitive substrates and minimizing interdiffusion in multilayer device structures.
- [1] Cheng, L., Adinolfi, V., Weeks, S. L., Barabash, S. V., & Littau, K. A. (2019). Conformal deposition of GeTe films with tunable Te composition by atomic layer deposition. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 37(2), 020907. View Source
- [2] Atomic Layer Deposition of Nanolaminate Structures of Alternating PbTe and PbSe Thermoelectric Films. (2014). ECS Transactions, 58(10), 107-115. View Source
